molecular formula C8H9Cl2NO B8647569 2-(5,6-dichloropyridin-3-yl)propan-2-ol

2-(5,6-dichloropyridin-3-yl)propan-2-ol

Cat. No.: B8647569
M. Wt: 206.07 g/mol
InChI Key: VGLZDMRIEHLDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,6-dichloropyridin-3-yl)propan-2-ol is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions of the pyridine ring, and a propan-2-ol group attached to the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-dichloropyridin-3-yl)propan-2-ol typically involves the reduction of 5,6-dichloronicotinic acid. One common method includes the use of borane dimethyl sulfide complex in tetrahydrofuran (THF) as a reducing agent. The reaction is carried out at low temperatures, around 0°C, to ensure the selective reduction of the carboxylic acid group to an alcohol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5,6-dichloropyridin-3-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used to replace the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2-(5,6-Dichloro-pyridin-3-yl)-propan-2-one or 2-(5,6-Dichloro-pyridin-3-yl)-propanoic acid.

    Reduction: Formation of 2-(5,6-Dichloro-pyridin-3-yl)-propan-1-ol.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

2-(5,6-dichloropyridin-3-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(5,6-dichloropyridin-3-yl)propan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C8H9Cl2NO

Molecular Weight

206.07 g/mol

IUPAC Name

2-(5,6-dichloropyridin-3-yl)propan-2-ol

InChI

InChI=1S/C8H9Cl2NO/c1-8(2,12)5-3-6(9)7(10)11-4-5/h3-4,12H,1-2H3

InChI Key

VGLZDMRIEHLDDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(N=C1)Cl)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(5,6-Dichloro-pyridin-3-yl)-ethanone from step (a) above (300 mg, 1.58 mmol) reacted with MeMgBr (0.79 mL, 2.4 mmol, 3.0 M in ether, Aldrich) under the conditions of Example 154b to give the title compound. MS (ESI, pos. ion) m/z: 206 (M+1).
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